Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate
Description
Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms
Properties
Molecular Formula |
C8H12ClN5O2 |
|---|---|
Molecular Weight |
245.67 g/mol |
IUPAC Name |
methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C8H12ClN5O2/c1-8(2,4(15)16-3)14-7-12-5(9)11-6(10)13-7/h1-3H3,(H3,10,11,12,13,14) |
InChI Key |
FXVOSHJWPGYWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)NC1=NC(=NC(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate typically involves the reaction of 4-amino-6-chloro-1,3,5-triazine with methyl 2-amino-2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating certain diseases.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate can be compared with other similar triazine derivatives, such as:
4,6-Dichloro-1,3,5-triazine: Another triazine derivative with different substituents.
2,4,6-Trichloro-1,3,5-triazine: A triazine compound with three chlorine atoms.
4-Amino-1,3,5-triazine: A simpler triazine derivative with an amino group.
The uniqueness of this compound lies in its specific structure and the presence of both amino and ester functional groups, which contribute to its distinct chemical and biological properties .
Biological Activity
Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate, a compound characterized by a triazine ring structure, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine core with amino and methyl substituents, contributing to its biological interactions. The molecular formula is , and its CAS number is 1220031-01-5. Its structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| CAS Number | 1220031-01-5 |
| Molecular Weight | 189.62 g/mol |
| Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles in biological systems. This interaction can lead to significant effects such as:
- Enzymatic Inhibition : The compound may inhibit specific enzymatic pathways that are crucial for cellular function.
- Cellular Modulation : It can modulate various cellular processes, potentially affecting cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that triazine derivatives exhibit antimicrobial activity. This compound has been shown to possess inhibitory effects against a range of microorganisms:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 20 | 50 |
| Candida albicans | 18 | 50 |
These findings suggest its potential as an antimicrobial agent in therapeutic applications.
Case Studies and Research Findings
A comprehensive review of literature focusing on the biological activities of triazine derivatives reveals several key findings:
- Inhibitory Effects on Enzymes : Research has shown that compounds with a similar structure can inhibit enzymes like topoisomerases and kinases that are essential for cancer cell proliferation.
- Immunomodulatory Effects : Some studies suggest that triazine derivatives may enhance immune responses by activating macrophages and other immune cells.
- Toxicity Studies : Toxicological assessments indicate that while these compounds exhibit biological activity, they also possess irritant properties, necessitating careful handling and further studies on safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
